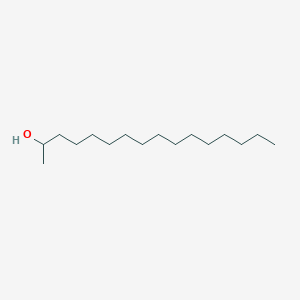

2-Hexadecanol

Description

Properties

IUPAC Name |

hexadecan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)17/h16-17H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDRFBGMOWJEOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871235 | |

| Record name | 2-hexadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14852-31-4 | |

| Record name | 2-Hexadecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14852-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014852314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexadecanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hexadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Hexadecanol for Research Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes to 2-hexadecanol, a long-chain secondary alcohol with applications in various research fields, including drug development and materials science. The synthesis methods detailed below are selected for their relevance and adaptability in a research laboratory setting. This document outlines key methodologies, including the reduction of 2-hexadecanone, Grignard reactions, and asymmetric synthesis for obtaining enantiomerically enriched this compound.

Core Synthesis Methodologies

The synthesis of this compound can be approached through several established chemical transformations. The choice of method will often depend on the availability of starting materials, desired purity, and the need for stereochemical control.

Reduction of 2-Hexadecanone

A straightforward and common method for the synthesis of this compound is the reduction of the corresponding ketone, 2-hexadecanone. This can be achieved using various reducing agents.

Experimental Protocol: Reduction of 2-Hexadecanone with Sodium Borohydride

A detailed experimental protocol for the reduction of 2-hexadecanone using sodium borohydride (NaBH₄) is a widely used and reliable method.

-

Reaction Scheme: CH₃(CH₂)₁₃C(=O)CH₃ + NaBH₄ → CH₃(CH₂)₁₃CH(OH)CH₃

-

Procedure:

-

In a round-bottom flask, dissolve 2-hexadecanone in a suitable solvent such as methanol or ethanol.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride portion-wise to the stirred solution. The molar ratio of NaBH₄ to 2-hexadecanone is typically 1:1 to 1.5:1.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of dilute hydrochloric acid until the effervescence ceases.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

Quantitative Data Summary: Reduction of 2-Hexadecanone

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Sodium Borohydride | Methanol | 0 - RT | 1 - 2 | >95 | [Generic] |

| Lithium Aluminum Hydride | THF | 0 - RT | 1 - 3 | >98 | [Generic] |

Note: Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and must be handled with extreme care under anhydrous conditions.

Grignard Reaction

The Grignard reaction provides a versatile method for constructing the this compound carbon skeleton from smaller fragments. A common approach involves the reaction of a tetradecylmagnesium halide with acetaldehyde.[1]

Experimental Protocol: Grignard Synthesis of this compound

This protocol details the synthesis of this compound from 1-bromotetradecane and acetaldehyde.[1]

-

Reaction Scheme:

-

CH₃(CH₂)₁₃Br + Mg → CH₃(CH₂)₁₃MgBr

-

CH₃(CH₂)₁₃MgBr + CH₃CHO → CH₃(CH₂)₁₃CH(OMgBr)CH₃

-

CH₃(CH₂)₁₃CH(OMgBr)CH₃ + H₃O⁺ → CH₃(CH₂)₁₃CH(OH)CH₃ + Mg(OH)Br

-

-

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromotetradecane in anhydrous diethyl ether or tetrahydrofuran (THF) from the dropping funnel to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.[2]

-

Reaction with Acetaldehyde: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of freshly distilled acetaldehyde in the same anhydrous solvent. Maintain the temperature below 10 °C during the addition.

-

After the addition, allow the mixture to stir at room temperature for 1-2 hours.

-

Work-up: Quench the reaction by slowly pouring the reaction mixture into a cold saturated aqueous solution of ammonium chloride or dilute sulfuric acid.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Quantitative Data Summary: Grignard Synthesis

| Aldehyde/Ketone | Grignard Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Acetaldehyde | Tetradecylmagnesium bromide | Diethyl ether | 0 - RT | 2 - 4 | 60 - 80 |

Asymmetric Synthesis of this compound

For applications in drug development and other fields where chirality is crucial, the enantioselective synthesis of this compound is of high importance.[3][4] Asymmetric hydrogenation of 2-hexadecanone using a chiral catalyst is a powerful method to obtain enantiomerically enriched (R)- or (S)-2-hexadecanol.[5]

Experimental Protocol: Asymmetric Hydrogenation of 2-Hexadecanone

This protocol is based on the Noyori asymmetric hydrogenation using a Ru-BINAP catalyst system.[1][2]

-

Reaction Scheme: CH₃(CH₂)₁₃C(=O)CH₃ + H₂ --(Chiral Ru-BINAP catalyst)--> (R)- or (S)-CH₃(CH₂)₁₃CH(OH)CH₃

-

Procedure:

-

In a high-pressure autoclave, place the chiral ruthenium catalyst (e.g., Ru(OAc)₂( (R)-BINAP) ) and 2-hexadecanone in a degassed solvent such as methanol or ethanol.

-

Seal the autoclave, purge with hydrogen gas several times.

-

Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10-100 atm).

-

Heat the reaction mixture to the specified temperature (e.g., 50-80 °C) and stir for the required time (typically 12-24 hours).

-

After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

-

The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

-

Quantitative Data Summary: Asymmetric Hydrogenation

| Catalyst System | Substrate | Solvent | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

| Ru(OAc)₂((R)-BINAP) | 2-Hexadecanone | Methanol | 50 | 60 | 24 | >95 | >98 (R) |

| RuCl₂((S)-BINAP)(dmf)n | 2-Hexadecanone | Ethanol | 80 | 70 | 18 | >95 | >97 (S) |

Purification of this compound

The crude this compound obtained from the synthesis can be purified by standard laboratory techniques.

Recrystallization

Recrystallization is a suitable method for purifying solid this compound.[6] The choice of solvent is critical for effective purification.

Experimental Protocol: Recrystallization of this compound

-

Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents at room temperature and at their boiling points. A good solvent will dissolve the compound when hot but not when cold. Suitable solvents include ethanol, methanol, or hexane.

-

Dissolution: Dissolve the crude this compound in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.

-

Decoloration (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath will maximize the yield of crystals.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a desiccator or under vacuum.

Fractional Distillation

For liquid impurities or to achieve very high purity, fractional distillation under reduced pressure (vacuum distillation) can be employed.[7][8]

Experimental Protocol: Vacuum Fractional Distillation of this compound

-

Apparatus Setup: Assemble a fractional distillation apparatus equipped for vacuum operation, including a Vigreux column.

-

Distillation: Place the crude this compound in the distillation flask with a magnetic stir bar. Apply vacuum and gently heat the flask.

-

Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure. The boiling point of this compound is approximately 135 °C at 1 mmHg.

Visualizations

Reaction Workflow: Grignard Synthesis of this compound

Caption: Workflow for the Grignard synthesis of this compound.

Signaling Pathway: Asymmetric Hydrogenation of 2-Hexadecanone

Caption: Catalytic cycle for asymmetric hydrogenation of 2-hexadecanone.

Logical Relationship: Purification Workflow

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Hexadecanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization of 2-Hexadecanol, a long-chain secondary alcohol, utilizing Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. The document details the spectral data, experimental methodologies, and a logical workflow for the structural elucidation of this compound.

Introduction

This compound (C₁₆H₃₄O) is a fatty alcohol with potential applications in various fields, including pharmaceuticals and material science.[1] Accurate structural confirmation and purity assessment are critical for its use in research and development. NMR and FTIR spectroscopy are powerful analytical techniques that provide detailed information about the molecular structure and functional groups present in this compound.

Data Presentation

The following tables summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, and FTIR spectroscopy for this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.78 | Sextet | 1H | CH-OH (C2-H) |

| ~1.54 | Singlet (broad) | 1H | OH |

| ~1.45 | Multiplet | 2H | CH₂ (C3-H₂) |

| ~1.25 | Multiplet | 24H | -(CH₂)₁₂- (C4-C15-H₂) |

| ~1.18 | Doublet | 3H | CH₃ (C1-H₃) |

| ~0.88 | Triplet | 3H | CH₃ (C16-H₃) |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~68.2 | C2 (CH-OH) |

| ~39.5 | C3 |

| ~31.9 | - |

| ~29.7 | - |

| ~29.6 | - |

| ~29.4 | - |

| ~25.9 | - |

| ~23.5 | C1 |

| ~22.7 | - |

| ~14.1 | C16 |

Table 3: FTIR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3330 (broad) | O-H stretch | Alcohol |

| ~2955 | C-H stretch (asymmetric) | Alkane (CH₃) |

| ~2917 | C-H stretch (asymmetric) | Alkane (CH₂) |

| ~2849 | C-H stretch (symmetric) | Alkane (CH₂) |

| ~1465 | C-H bend (scissoring) | Alkane (CH₂) |

| ~1377 | C-H bend (rocking) | Alkane (CH₃) |

| ~1110 | C-O stretch | Secondary Alcohol |

| ~721 | C-H bend (rocking) | Alkane (-(CH₂)n-) |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

3.1. NMR Spectroscopy

3.1.1. Sample Preparation

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

3.1.2. ¹H NMR Acquisition

-

Insert the sample tube into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 400 MHz, 16 scans, relaxation delay of 1s).

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard such as tetramethylsilane (TMS, δ 0.00 ppm).

-

Integrate the signals and determine the multiplicity of each peak.

3.1.3. ¹³C NMR Acquisition

-

Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Typical acquisition parameters include a spectral width of 0-220 ppm, a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, and a relaxation delay of 2s.

-

Process the FID as described for the ¹H NMR spectrum.

-

Reference the chemical shift scale to the CDCl₃ solvent peak (δ 77.16 ppm) or TMS (δ 0.00 ppm).

3.2. FTIR Spectroscopy

3.2.1. Sample Preparation and Analysis (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe, then allow it to dry completely.

-

Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric and instrument-related absorptions.

-

Place a small drop of liquid this compound (if melted) or a small amount of the solid powder directly onto the center of the ATR crystal.

-

Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the FTIR spectrum of the sample over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Perform automatic baseline correction and peak picking using the spectrometer's software.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Investigating 2-Hexadecanol as a Substrate in Enzymatic Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2-Hexadecanol as a substrate in key enzymatic reactions. Given the limited direct research on this compound, this document synthesizes available data on its isomers and analogous long-chain secondary alcohols to provide a robust framework for its investigation. This guide covers the primary enzymatic transformations involving this compound: oxidation by alcohol dehydrogenases, esterification by lipases, and metabolism by cytochrome P450 enzymes.

Introduction to this compound

This compound (C₁₆H₃₄O) is a secondary fatty alcohol characterized by a hydroxyl group on the second carbon of a sixteen-carbon chain.[1] Its structure lends it to a variety of enzymatic reactions, making it a molecule of interest in fields ranging from biofuel development to pharmacology. As a long-chain alcohol, its poor water solubility presents unique challenges and considerations in experimental design.

Enzymatic Oxidation of this compound

Alcohol dehydrogenases (ADHs) and alcohol oxidases are key enzymes that catalyze the oxidation of alcohols to aldehydes or ketones. For a secondary alcohol like this compound, the product of oxidation is a ketone, 2-hexadecanone.

Quantitative Data for Alcohol Dehydrogenase Activity

| Enzyme/Organism | Substrate | Apparent K_m (µM) | V_max | Cofactor | Reference |

| Hexadecanol Dehydrogenase (Acinetobacter sp. strain HO1-N) | 1-Hexadecanol | 1.6 | Not Reported | NAD+ | [2] |

| Hexadecanol Dehydrogenase (Acinetobacter sp. strain HO1-N) grown on hexadecanol | 1-Hexadecanol | 2.8 | Not Reported | NAD+ | [2] |

| Alcohol Dehydrogenase (Yeast) | 2-Hexanone (reduction) | Not Reported | Activity Demonstrated | NAD(H) | [3] |

Experimental Protocol: Spectrophotometric Assay for this compound Oxidation

This protocol is adapted from standard alcohol dehydrogenase assays and will require optimization for the specific enzyme and the solubility of this compound.

Objective: To determine the kinetic parameters of an alcohol dehydrogenase with this compound as a substrate.

Principle: The enzymatic oxidation of this compound is coupled with the reduction of a pyridine nucleotide cofactor (NAD⁺ or NADP⁺), resulting in the formation of NADH or NADPH. The increase in absorbance at 340 nm, due to the formation of the reduced cofactor, is monitored over time.

Materials:

-

Purified alcohol dehydrogenase

-

This compound stock solution (dissolved in a suitable organic solvent, e.g., DMSO or ethanol, to ensure solubility)

-

NAD⁺ or NADP⁺ solution (depending on enzyme specificity)

-

Reaction Buffer (e.g., 50 mM Sodium Pyrophosphate, pH 8.8, or as optimized for the specific enzyme)

-

Spectrophotometer capable of reading at 340 nm

-

Thermostatted cuvette holder

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing the reaction buffer and NAD⁺/NADP⁺ to a final volume of, for example, 1 mL.

-

Substrate Addition: Add a small volume of the this compound stock solution to the reaction mixture to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (typically <1%) to minimize its effect on enzyme activity. A substrate concentration range bracketing the expected K_m should be used.

-

Enzyme Addition and Measurement: Equilibrate the cuvette at the desired temperature (e.g., 25°C or 37°C). Initiate the reaction by adding a small volume of the enzyme solution. Immediately mix by inversion and start monitoring the absorbance at 340 nm for a set period (e.g., 5 minutes).

-

Data Analysis: Calculate the initial reaction velocity (v) from the linear portion of the absorbance versus time plot, using the Beer-Lambert law (ε for NADH/NADPH at 340 nm is 6220 M⁻¹cm⁻¹). Plot the reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

Considerations:

-

The solubility of this compound in the aqueous buffer is a critical factor. The use of a co-solvent or a detergent may be necessary, and its effect on enzyme activity must be evaluated.

-

A control reaction without the enzyme or without the substrate should be performed to account for any non-enzymatic reaction or background absorbance changes.

Visualizing the Experimental Workflow

General workflow for the spectrophotometric assay of ADH with this compound.

Lipase-Catalyzed Esterification of this compound

Lipases are versatile enzymes that can catalyze the esterification of alcohols with fatty acids in non-aqueous media. This reaction is of significant industrial interest for the synthesis of biodegradable esters (waxes).

Quantitative Data for Lipase-Catalyzed Reactions

| Enzyme | Substrate(s) | Key Findings | Reference |

| Burkholderia cepacia lipase (BCL) | 2-Alkanols and vinyl acetate | The second-order rate constants (k_R and k_S) and enantioselectivity (E) were found to be dependent on the carbon number of the 2-alkanol and the hydrophobicity of the solvent. | [4] |

| Novozym® 435 (Candida antarctica lipase B) | Cetyl alcohol (1-Hexadecanol) and 2-ethylhexanoic acid | The optimal conditions for the synthesis of cetyl 2-ethylhexanoate were determined using response surface methodology, achieving a molar conversion of approximately 90%. | [5] |

Experimental Protocol: Lipase-Catalyzed Esterification of this compound

Objective: To synthesize a wax ester from this compound and a fatty acid using a lipase catalyst and to determine the reaction yield.

Principle: In a solvent-free or organic solvent system, a lipase catalyzes the formation of an ester bond between the hydroxyl group of this compound and the carboxyl group of a fatty acid, with the removal of water.

Materials:

-

Immobilized lipase (e.g., Novozym® 435)

-

This compound

-

Fatty acid (e.g., oleic acid, palmitic acid)

-

Organic solvent (optional, e.g., hexane, toluene)

-

Molecular sieves (to remove water)

-

Thermostatted shaker incubator

-

Analytical equipment for monitoring the reaction (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))

Procedure:

-

Reaction Setup: In a sealed reaction vessel, combine this compound and the fatty acid at a desired molar ratio (e.g., 1:1 or with an excess of one substrate). If using a solvent, add it to the mixture.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme will need to be optimized.

-

Water Removal: Add activated molecular sieves to the reaction mixture to absorb the water produced during the reaction, which drives the equilibrium towards ester formation.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 50-60°C) with constant shaking for a set period. Samples can be withdrawn at different time points to monitor the progress of the reaction.

-

Reaction Termination and Analysis: To terminate the reaction, remove the immobilized enzyme by filtration. Analyze the reaction mixture using GC-MS or HPLC to determine the concentration of the ester product, and the remaining substrates.

-

Yield Calculation: Calculate the percentage conversion of this compound and the yield of the ester product.

Considerations:

-

The choice of solvent can significantly affect the enzyme's activity and stability. A solvent-free system is often preferred for green chemistry applications.

-

The molar ratio of the substrates, reaction temperature, and enzyme loading are critical parameters that should be optimized to maximize the reaction yield.

Cytochrome P450-Mediated Metabolism of this compound

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases involved in the metabolism of a wide range of endogenous and exogenous compounds, including fatty acids and alcohols.[6] The metabolism of this compound by CYP enzymes is likely to involve hydroxylation at various positions along the carbon chain.

Quantitative Data for CYP-Mediated Reactions

Specific kinetic data for the metabolism of this compound by CYP enzymes are not available in the published literature. The kinetics of CYP enzymes are often complex and can deviate from the standard Michaelis-Menten model due to the potential for multiple substrates binding to the active site.[7][8]

Experimental Protocol: In Vitro Metabolism of this compound using Human Liver Microsomes

Objective: To determine if this compound is a substrate for human CYP enzymes and to identify its metabolites.

Principle: Human liver microsomes (HLMs), which are rich in CYP enzymes, are incubated with this compound in the presence of a NADPH-generating system. The reaction mixture is then analyzed by a sensitive analytical method, such as LC-MS/MS, to detect the depletion of the parent compound and the formation of metabolites.

Materials:

-

Pooled Human Liver Microsomes (HLMs)

-

This compound

-

NADPH-generating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Acetonitrile or other organic solvent for quenching the reaction

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLMs, and the NADPH-generating system.

-

Substrate Addition: Add this compound (dissolved in a suitable solvent like DMSO) to the incubation mixture.

-

Reaction Initiation: Pre-incubate the mixture at 37°C for a few minutes. Initiate the reaction by adding the NADPH-generating system.

-

Incubation: Incubate the reaction at 37°C for a specific time period (e.g., 0, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile). This will precipitate the proteins.

-

Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining this compound and to identify and quantify any metabolites formed.

Considerations:

-

Control incubations without the NADPH-generating system or with heat-inactivated microsomes should be included to assess non-enzymatic degradation.

-

The identification of metabolites will likely require high-resolution mass spectrometry to determine their exact mass and fragmentation patterns.

Metabolic Pathway of Hexadecanol

While the specific metabolic pathway of this compound is not fully elucidated, based on the metabolism of its primary isomer, 1-hexadecanol, and general fatty alcohol metabolism, a probable pathway can be proposed.[9] this compound is likely oxidized to 2-hexadecanone, which can then be further metabolized and incorporated into various lipid classes.

A proposed metabolic pathway for this compound.

Conclusion

This compound is a promising substrate for a range of enzymatic reactions, with potential applications in various scientific and industrial fields. While direct quantitative data for this specific molecule is limited, research on analogous long-chain secondary and primary alcohols provides a solid foundation for future investigations. The experimental protocols and metabolic pathway outlined in this guide offer a starting point for researchers to explore the enzymatic reactivity of this compound. Further research is needed to fully characterize its kinetic parameters with different enzymes and to elucidate its complete metabolic fate. The optimization of reaction conditions, particularly addressing the challenge of its low aqueous solubility, will be crucial for harnessing the full potential of this compound in biocatalysis and understanding its biological roles.

References

- 1. This compound | C16H34O | CID 85779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alcohol dehydrogenases in Acinetobacter sp. strain HO1-N: role in hexadecane and hexadecanol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic studies on lipase-catalyzed acetylation of 2-alkanol with vinyl acetate in organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Enzyme kinetics of oxidative metabolism: cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Complex Cytochrome P450 Kinetics Due to Multisubstrate Binding and Sequential Metabolism. Part 1. Theoretical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism of hexadecanol by rat type II pneumonocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 2-Hexadecanol in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Hexadecanol in various common organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and details the established experimental protocols for determining the solubility of solid compounds like this compound.

Introduction to this compound

This compound, a secondary fatty alcohol, is a long-chain aliphatic alcohol with the chemical formula C₁₆H₃₄O. Its structure, featuring a long hydrophobic carbon chain and a single hydrophilic hydroxyl group, dictates its solubility behavior, aligning with the "like dissolves like" principle. This means it is expected to be more soluble in nonpolar or moderately polar organic solvents and poorly soluble in highly polar solvents like water.

Solubility Profile of this compound

While specific quantitative solubility data (e.g., g/100 mL at a given temperature) for this compound is not widely reported in the available literature, a qualitative solubility profile has been compiled from various sources. This information is summarized in the table below. It is important to note that terms like "soluble" and "slightly soluble" are relative and can vary between sources. For precise applications, experimental determination of solubility is strongly recommended.

| Solvent Class | Solvent | Qualitative Solubility |

| Alcohols | Ethanol | Slightly soluble to Soluble |

| Methanol | Slightly soluble | |

| Ketones | Acetone | Soluble |

| Ethers | Diethyl Ether | Very soluble |

| Aromatic Hydrocarbons | Benzene | Very soluble |

| Chlorinated Hydrocarbons | Chloroform | Very soluble |

| Polar Aprotic Solvents | N/A | Data not available |

| Nonpolar Hydrocarbons | Hexane | Data not available |

| Aqueous Solvents | Water | Insoluble |

Note: "Data not available" indicates that no specific qualitative information was found for this compound in that solvent during the literature search.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, several established methods can be employed. The two most common and reliable methods for determining the solubility of a solid in a liquid are the Isothermal Equilibrium (Shake-Flask) Method and the Gravimetric Method.

Isothermal Equilibrium (Shake-Flask) Method

This is the most widely recognized method for determining equilibrium solubility. It involves saturating a solvent with a solute at a constant temperature.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container (e.g., a flask or vial).

-

Equilibration: The container is agitated (e.g., using a shaker or magnetic stirrer) in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

-

Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution. This is typically done by centrifugation followed by filtration through a syringe filter (e.g., PTFE) that does not interact with the solute or solvent.

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A calibration curve prepared with standard solutions of known concentrations of this compound is used for accurate quantification.

-

Data Reporting: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL or g/L) or molarity (mol/L) at the specified temperature.

Gravimetric Method

The gravimetric method is a simpler, albeit potentially less precise, technique for determining solubility. It relies on the mass of the solute dissolved in a known mass or volume of the solvent.[1]

Methodology:

-

Saturation: A saturated solution of this compound is prepared in the chosen solvent at a specific temperature, ensuring some undissolved solid remains.[1]

-

Filtration: The saturated solution is filtered to remove any undissolved solid.[1]

-

Weighing: A known volume or mass of the clear filtrate is transferred to a pre-weighed, dry evaporating dish.[1]

-

Evaporation: The solvent is carefully evaporated from the dish, typically in an oven at a temperature below the boiling point of the solute, until a constant weight of the dry residue (this compound) is achieved.[1]

-

Calculation: The mass of the dissolved this compound is determined by subtracting the initial weight of the evaporating dish from the final weight. The solubility can then be calculated and expressed as grams of solute per 100 g or 100 mL of solvent.

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors:

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

Solvent Polarity: As a long-chain alcohol, this compound is most soluble in solvents with similar, relatively low polarity.

-

Purity of Solute and Solvent: Impurities in either the this compound or the solvent can affect the measured solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities.

Conclusion

This technical guide summarizes the available qualitative solubility data for this compound in common organic solvents and provides detailed experimental protocols for the quantitative determination of its solubility. For drug development and research applications requiring precise solubility values, it is imperative to perform experimental measurements using established methods such as the isothermal equilibrium (shake-flask) or gravimetric techniques. The provided workflows and diagrams offer a clear guide for setting up these experiments.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of 2-Hexadecanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexadecanol, a secondary fatty alcohol, is a compound of interest in various scientific and industrial fields, including pharmaceuticals and cosmetics. Its long alkyl chain and secondary hydroxyl group confer specific physical and chemical properties that dictate its behavior and potential applications. This technical guide provides an in-depth overview of the core physical and chemical characteristics of this compound at standard conditions, complete with detailed experimental protocols for their determination and illustrative workflows.

Physical Properties of this compound

The physical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various matrices and for developing formulations.

| Property | Value | Units |

| Molecular Formula | C₁₆H₃₄O | - |

| Molecular Weight | 242.44 | g/mol |

| Melting Point | 43-46 | °C |

| Boiling Point | 135 (at 1 mmHg) | °C |

| Density | 0.834 | g/cm³ |

| Flash Point | 113 | °C |

| Solubility in Water | Insoluble | - |

| Solubility in Organic Solvents | Soluble in ethanol, ether, benzene, chloroform, acetone | - |

| Refractive Index | 1.447 | - |

| Vapor Pressure | 4.14E-05 | mmHg at 25°C |

Chemical Properties and Reactivity

This compound exhibits reactivity typical of a secondary alcohol. The presence of the hydroxyl group on the second carbon atom influences its chemical behavior, making it a versatile intermediate in organic synthesis.

Oxidation

As a secondary alcohol, this compound can be oxidized to a ketone, specifically 2-hexadecanone. This reaction is a fundamental transformation in organic chemistry and can be achieved using various oxidizing agents.

Esterification

This compound readily undergoes esterification with carboxylic acids or their derivatives in the presence of an acid catalyst to form the corresponding esters. These esters have potential applications as fragrances, plasticizers, and in formulations.

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of this compound.

Determination of Melting Point

The melting point of this compound can be determined using the capillary tube method with a melting point apparatus.

Apparatus and Reagents:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

This compound sample

-

Mortar and pestle

Procedure:

-

A small amount of this compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid at the sealed end. A sample height of 2-3 mm is sufficient.

-

The filled capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-15 °C per minute for a preliminary determination.

-

Once the approximate melting range is known, the procedure is repeated with a fresh sample, heating at a slower rate of 1-2 °C per minute starting from about 10 °C below the expected melting point.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting point range.

Determination of Boiling Point

The boiling point of this compound at reduced pressure can be determined by vacuum distillation.

Apparatus and Reagents:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Vacuum pump

-

Heating mantle

-

This compound sample

-

Boiling chips

Procedure:

-

A sample of this compound and a few boiling chips are placed in the distillation flask.

-

The distillation apparatus is assembled, ensuring all joints are properly sealed.

-

The vacuum pump is connected to the apparatus, and the pressure is reduced to the desired level (e.g., 1 mmHg).

-

The distillation flask is heated gently using a heating mantle.

-

The temperature is monitored, and the boiling point is recorded as the temperature at which the liquid is actively boiling and the vapor is condensing and being collected in the receiving flask.

Determination of Density

The density of liquid this compound (above its melting point) can be determined using a pycnometer or a graduated cylinder and a balance.

Apparatus and Reagents:

-

Graduated cylinder or pycnometer

-

Analytical balance

-

Water bath (set above 46 °C)

-

This compound sample

Procedure:

-

The mass of a clean, dry graduated cylinder is recorded.

-

The this compound sample is melted in a water bath.

-

A known volume of the molten this compound is transferred to the graduated cylinder.

-

The mass of the graduated cylinder with the sample is recorded.

-

The density is calculated by dividing the mass of the sample by its volume.

Determination of Solubility

The solubility of this compound in various solvents can be determined using the shake-flask method.

Apparatus and Reagents:

-

Test tubes with stoppers

-

Vortex mixer or shaker

-

This compound sample

-

Various solvents (e.g., water, ethanol, acetone)

Procedure:

-

A small, known amount of this compound is added to a test tube.

-

A small volume of the solvent is added to the test tube.

-

The test tube is stoppered and vigorously shaken (or vortexed) for a set period.

-

The mixture is allowed to stand, and the presence of any undissolved solid is observed.

-

If the solid dissolves completely, more solute is added until saturation is reached. If the solid does not dissolve, more solvent is added.

-

The solubility is qualitatively reported as soluble, partially soluble, or insoluble based on these observations.

Spectroscopic Analysis

Infrared (IR) Spectroscopy: An IR spectrum of this compound can be obtained using an FTIR spectrometer. A small amount of the molten sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group, and strong absorptions in the 2850-3000 cm⁻¹ region due to C-H stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on an NMR spectrometer. The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum will show characteristic signals for the protons on the carbon bearing the hydroxyl group, the methyl protons, and the methylene protons of the long alkyl chain. The ¹³C NMR spectrum will show a signal for the carbon attached to the hydroxyl group in the range of 60-70 ppm and a series of signals for the other carbon atoms in the alkyl chain.

Mass Spectrometry (MS): A mass spectrum can be obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS). The spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns of a long-chain alcohol.

Chemical Reaction Protocols

Oxidation of this compound: A common method for the oxidation of secondary alcohols is using an oxidizing agent like pyridinium chlorochromate (PCC).

Apparatus and Reagents:

-

Round-bottom flask

-

Magnetic stirrer

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (solvent)

-

Silica gel for column chromatography

Procedure:

-

This compound is dissolved in dichloromethane in a round-bottom flask.

-

PCC is added to the solution in portions while stirring.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction mixture is filtered through a pad of silica gel to remove the chromium byproducts.

-

The solvent is removed under reduced pressure to yield the crude 2-hexadecanone, which can be further purified by column chromatography.

Esterification of this compound (Fischer Esterification):

Apparatus and Reagents:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

This compound

-

Carboxylic acid (e.g., acetic acid)

-

Acid catalyst (e.g., concentrated sulfuric acid)

-

Organic solvent (e.g., toluene)

-

Separatory funnel

-

Sodium bicarbonate solution

Procedure:

-

This compound, the carboxylic acid, and a catalytic amount of sulfuric acid are added to a round-bottom flask containing toluene.

-

The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by TLC.

-

After cooling, the reaction mixture is transferred to a separatory funnel and washed with water and then with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude ester.

-

The ester can be purified by distillation or column chromatography.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: Workflow for Determining Physical Properties of this compound.

Caption: Workflow for the Esterification of this compound.

Conclusion

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed, practical methodologies for their determination. The data and protocols presented herein are intended to be a valuable resource for researchers, scientists, and professionals in drug development and other related fields, facilitating a deeper understanding and utilization of this versatile fatty alcohol.

A Technical Guide to the Natural Sourcing and Laboratory Extraction of 2-Hexadecanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of 2-Hexadecanol, a secondary fatty alcohol with potential applications in various scientific fields. The document details established laboratory-scale extraction methodologies from identified plant and marine sources, supported by experimental protocols and quantitative data.

Natural Occurrences of this compound

This compound (also known as methyl tetradecyl carbinol) is a naturally occurring fatty alcohol that has been identified as a metabolite in a range of organisms, including plants and marine life. Its presence as a volatile organic compound suggests a role in chemical signaling or defense mechanisms within these organisms.

Plant Sources

A notable plant source of this compound is Tecoma radicans (Trumpet Creeper). It has been identified as a volatile component within the leaves of this plant. While the precise concentration can vary based on environmental factors and plant health, its presence makes Tecoma radicans a key target for natural extraction.

Marine Sources

Several species of marine red algae (Rhodophyta) have been found to contain this compound, often as part of their complex lipid and fatty acid profiles. One study identified "1-Hexadecanol, 2-methyl," a synonym for this compound, in the ethanolic and chloroform extracts of red algae from the Gulf of Mannar. The extraction from marine algae presents a promising avenue for obtaining this compound, given the vast biodiversity of these organisms.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for selecting appropriate extraction and purification techniques.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₄O | --INVALID-LINK-- |

| Molecular Weight | 242.44 g/mol | --INVALID-LINK-- |

| Appearance | White crystalline solid | - |

| Melting Point | 39-41 °C | - |

| Boiling Point | 308.5 °C at 760 mmHg | - |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, chloroform, hexane) | - |

Laboratory-Scale Extraction Protocols

The choice of extraction method is critical and depends on the source material and the desired purity of the final product. The following sections detail representative protocols for extracting this compound from its primary natural sources.

Extraction from Tecoma radicans Leaves (Solvent Extraction)

This protocol is a standard method for the extraction of volatile and semi-volatile compounds from plant leaves.

Materials:

-

Fresh or air-dried leaves of Tecoma radicans

-

Hexane (or another suitable non-polar solvent like dichloromethane)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Sample Preparation: Freshly collected leaves should be cleaned of any debris and gently dried. For dried samples, leaves can be coarsely ground to increase the surface area for extraction.

-

Extraction:

-

Immerse a known weight of the prepared leaf material in a sufficient volume of hexane in a sealed container.

-

Agitate the mixture at room temperature for 24-48 hours to ensure thorough extraction.

-

-

Filtration and Drying:

-

Filter the hexane extract to remove the plant material.

-

Dry the filtrate over anhydrous sodium sulfate to remove any residual water.

-

-

Concentration:

-

Concentrate the dried extract using a rotary evaporator at a temperature below 40°C to avoid the loss of volatile compounds.

-

-

Analysis and Quantification:

-

The resulting crude extract can be analyzed by GC-MS to identify and quantify the presence of this compound. An internal standard can be used for accurate quantification.

-

Extraction from Marine Red Algae (Solvent Extraction)

This protocol outlines a general procedure for the extraction of lipids and fatty alcohols from marine red algae.

Materials:

-

Fresh or freeze-dried red algae biomass

-

Methanol

-

Chloroform

-

Deionized water

-

Centrifuge

-

Rotary evaporator

-

GC-MS system

Procedure:

-

Sample Preparation: Clean the collected algae to remove sand, salt, and epiphytes. The biomass can be used fresh or freeze-dried for long-term storage and to improve extraction efficiency.

-

Extraction (Bligh & Dyer Method Adaptation):

-

Homogenize a known weight of the algal biomass with a mixture of chloroform and methanol (1:2, v/v).

-

After a short incubation period with agitation, add chloroform and deionized water to achieve a final solvent ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v).

-

Vortex the mixture thoroughly to ensure phase separation.

-

-

Phase Separation:

-

Centrifuge the mixture to facilitate the separation of the chloroform (lipid-containing) and aqueous layers.

-

-

Collection and Concentration:

-

Carefully collect the lower chloroform layer containing the lipids and fatty alcohols.

-

Evaporate the solvent using a rotary evaporator to obtain the crude lipid extract.

-

-

Analysis:

-

The crude extract can be directly analyzed by GC-MS. For more targeted analysis of fatty alcohols, a saponification step followed by solid-phase extraction can be employed to separate the fatty alcohol fraction from other lipids.

-

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive analytical technique for the identification and quantification of this compound in natural extracts.

Typical GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium or Hydrogen.

-

Injection Mode: Split or splitless, depending on the concentration of the analyte.

-

Temperature Program: An initial oven temperature of around 60°C, ramped up to 280-300°C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Identification: Comparison of the obtained mass spectrum and retention time with that of a pure this compound standard and/or a reference library (e.g., NIST).

Quantitative Data Summary

Specific quantitative data for this compound in natural sources is limited in publicly available literature. The concentration can be highly variable depending on the species, geographical location, season, and extraction method. The tables below provide a framework for presenting such data when it becomes available through experimental work.

Table 1: Reported Content of this compound in Natural Sources

| Natural Source | Plant/Algae Part | Extraction Method | This compound Content (% of extract or mg/g) | Reference |

| Tecoma radicans | Leaves | Petroleum Ether | Volatile Component (unquantified) | - |

| Marine Red Algae | Whole | Ethanol, Chloroform | Identified (unquantified) | - |

Table 2: Comparison of Extraction Methods for Fatty Alcohols

| Extraction Method | Solvent(s) | Typical Yield (Total Fatty Alcohols) | Purity | Advantages | Disadvantages |

| Solvent Extraction | Hexane, Chloroform, Ethanol | Variable | Low to Moderate | Simple, efficient for a broad range of compounds | Co-extraction of other lipids |

| Steam Distillation | Water | Low | High (for volatile compounds) | Selective for volatile compounds | Not suitable for non-volatile compounds, thermal degradation possible |

| Supercritical Fluid Extraction | Supercritical CO₂ | Variable | High | "Green" solvent, highly selective | Requires specialized equipment |

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the extraction and analysis processes.

2-Hexadecanol: A Potential Inducer of Apoptosis in Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

The exploration of novel therapeutic agents that can selectively trigger apoptosis, or programmed cell death, in cancer cells is a cornerstone of modern oncology research. Among the vast array of natural and synthetic compounds under investigation, the long-chain fatty alcohol 2-Hexadecanol has emerged as a molecule of interest. Preliminary studies suggest its potential to induce apoptosis in specific cancer cell lines, warranting a closer examination of its mechanism of action and therapeutic applicability. This technical guide provides a comprehensive overview of the current understanding of this compound as a potential apoptosis inducer, detailing its effects on cancer cells, outlining relevant experimental methodologies, and contextualizing its putative signaling pathways.

Efficacy of this compound in Inducing Apoptosis

This compound, a 16-carbon secondary fatty alcohol, has been identified as a compound with potential anticancer activity. Research has indicated its ability to induce apoptosis in human breast cancer (MDA-MB-231) and cervical cancer (HeLa) cell lines. The primary mechanism identified involves the upregulation of key executioner caspases, specifically caspase-3 and caspase-8.

Quantitative Analysis of Apoptotic Induction

While comprehensive dose-response and time-course studies on this compound are not extensively available in the public domain, the following table summarizes the key findings regarding its pro-apoptotic effects.

| Cell Line | Compound | Key Apoptotic Markers | Observed Effect | Reference |

| MDA-MB-231 (Breast Cancer) | This compound | Caspase-3, Caspase-8 | Elevation in expression | |

| HeLa (Cervical Cancer) | This compound | Caspase-3, Caspase-8 | Elevation in expression |

Further research is required to establish quantitative metrics such as IC50 values for apoptosis induction and to elucidate the full spectrum of its molecular targets.

Experimental Protocols

The investigation of this compound's pro-apoptotic activity involves a series of well-established cell-based assays. The following are detailed methodologies for key experiments relevant to this research.

Annexin V & Propidium Iodide (PI) Staining for Apoptosis Detection

This is a widely used flow cytometry-based assay to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium Iodide is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.

Protocol:

-

Cell Culture and Treatment: Seed cancer cells (e.g., MDA-MB-231, HeLa) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for specific time periods (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.

-

Cell Harvesting: After treatment, collect both the floating and adherent cells. Gently wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

-

Staining: Wash the cell pellet with cold PBS and then resuspend in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations will be distinguished based on their fluorescence:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Caspase Activity Assays

Colorimetric or fluorometric assays can be used to quantify the activity of specific caspases, such as caspase-3 and caspase-8.

Principle: These assays utilize synthetic peptide substrates that are specific for a particular caspase and are conjugated to a chromophore or a fluorophore. When the caspase is active, it cleaves the substrate, releasing the reporter molecule, which can then be measured.

Protocol:

-

Cell Lysis: Following treatment with this compound, lyse the cells to release their contents, including active caspases.

-

Substrate Addition: Add the specific caspase substrate (e.g., DEVD-pNA for caspase-3, IETD-pNA for caspase-8) to the cell lysate.

-

Incubation: Incubate the reaction mixture at 37°C to allow for enzymatic cleavage of the substrate.

-

Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The signal intensity is directly proportional to the caspase activity.

Signaling Pathways in this compound-Induced Apoptosis

The elevation of both caspase-8 and caspase-3 suggests the potential involvement of both the extrinsic and intrinsic apoptotic pathways.

The Extrinsic (Death Receptor) Pathway

The activation of caspase-8 is a hallmark of the extrinsic pathway. This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface death receptors. This binding leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates pro-caspase-8. Activated caspase-8 can then directly cleave and activate downstream executioner caspases like caspase-3.

Caption: Putative Extrinsic Apoptosis Pathway Induced by this compound.

The Intrinsic (Mitochondrial) Pathway

The activation of caspase-3 is a central event in both apoptotic pathways. In the intrinsic pathway, cellular stress leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome, which recruits and activates pro-caspase-9. Activated caspase-9 then cleaves and activates caspase-3. Caspase-8 can also link the extrinsic and intrinsic pathways by cleaving Bid to tBid, which promotes MOMP.

Caption: Potential Intrinsic Apoptosis Pathway and Crosstalk with the Extrinsic Pathway.

Experimental Workflow

A logical workflow for investigating the pro-apoptotic effects of this compound is crucial for generating robust and reproducible data.

Caption: A Stepwise Experimental Workflow for Evaluating this compound.

Conclusion and Future Directions

The available evidence, though limited, positions this compound as a promising candidate for further investigation as an apoptosis-inducing agent. Its ability to upregulate caspase-3 and caspase-8 in breast and cervical cancer cell lines provides a strong rationale for more in-depth studies. Future research should focus on:

-

Quantitative Analysis: Determining the IC50 values of this compound for apoptosis induction across a broader panel of cancer cell lines.

-

Mechanism of Action: Elucidating the precise molecular targets of this compound and confirming the involvement of the extrinsic and/or intrinsic apoptotic pathways through techniques such as Western blotting for Bcl-2 family proteins and analysis of mitochondrial membrane potential.

-

In Vivo Efficacy: Evaluating the anti-tumor effects of this compound in preclinical animal models to assess its therapeutic potential and toxicity profile.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to identify more potent and selective apoptosis inducers.

A thorough understanding of the pro-apoptotic properties of this compound will be instrumental in determining its potential for development as a novel anticancer therapeutic.

An In-depth Technical Guide to the Core Metabolic Pathways of 2-Hexadecanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated metabolic pathways of 2-Hexadecanol, a 16-carbon secondary fatty alcohol. While specific research on this compound is limited, this document extrapolates from established principles of long-chain alcohol and secondary alcohol metabolism to outline its likely absorption, distribution, metabolism, and excretion (ADME) profile. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Introduction to this compound Metabolism

This compound, a secondary alcohol, is expected to undergo metabolic transformation through Phase I and Phase II enzymatic reactions, primarily in the liver. These processes aim to increase its water solubility to facilitate excretion. The principal metabolic pathways are anticipated to involve oxidation of the secondary alcohol group and subsequent conjugation of the parent molecule or its metabolites.

Phase I Metabolism: Oxidation

The initial and rate-limiting step in the metabolism of many alcohols is oxidation. For a secondary alcohol like this compound, this process is expected to yield a ketone.

Role of Alcohol Dehydrogenases (ADHs)

Alcohol dehydrogenases are a major class of enzymes responsible for the oxidation of alcohols. It is hypothesized that an NAD+-dependent ADH catalyzes the conversion of this compound to its corresponding ketone, 2-hexadecanone. While specific kinetic data for this compound is not available, studies on other long-chain alcohols suggest this is a primary metabolic route. In a study on Acinetobacter sp., a hexadecanol dehydrogenase (HDH) was identified that was induced by growth on hexadecane or hexadecanol, demonstrating NAD-linked ADH activity with these long-chain substrates[1].

Involvement of Cytochrome P450 (CYP) Enzymes

The cytochrome P450 monooxygenase system, particularly enzymes from the CYP2E1 family, is also known to participate in the oxidation of alcohols[2][3]. It is plausible that CYP enzymes contribute to the oxidation of this compound to 2-hexadecanone, especially at higher concentrations.

The general reaction for the oxidation of this compound is as follows:

This compound + NAD+ → 2-Hexadecanone + NADH + H+

Phase II Metabolism: Conjugation

To further increase water solubility and facilitate elimination, this compound and its oxidized metabolite, 2-hexadecanone, are likely to undergo Phase II conjugation reactions. The primary conjugation pathways for alcohols are glucuronidation and sulfation.

Glucuronidation

Glucuronidation is a major pathway for the metabolism of many drugs and xenobiotics, including alcohols. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the substrate. For alcohols, this results in the formation of an O-glucuronide. Studies have shown that the glucuronidation of aliphatic alcohols is a significant elimination pathway, particularly for those with longer carbon chains[4]. It has been noted that secondary alcohols are glucuronidated at a slower rate compared to primary alcohols[1].

Sulfation

Sulfation is another important conjugation reaction for alcohols, catalyzed by sulfotransferases (SULTs). These enzymes transfer a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the alcohol, forming a sulfate ester. Alcohol sulfotransferases are known to act on both primary and secondary alcohols[5].

Data Presentation: Quantitative Insights into Long-Chain Alcohol Metabolism

Due to the absence of specific quantitative data for this compound metabolism, the following table summarizes representative kinetic parameters for enzymes involved in the metabolism of other long-chain or secondary alcohols. This information provides an estimate of the potential enzymatic efficiency for this compound metabolism.

| Enzyme Family | Enzyme/Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source |

| Alcohol Dehydrogenase | Hexadecanol Dehydrogenase (Acinetobacter sp.) / Hexadecanol | 1.6 - 2.8 | Not Reported | [6] |

| UDP-Glucuronosyltransferase | Human Liver Microsomes / n-Pentanol | ~4,590 | Variable | [6] |

| Sulfotransferase | Rat Hydroxysteroid Sulfotransferase STa / (R)-(+)-1-phenyl-1-hexanol | Not Reported | Not Reported (3-fold higher efficiency than S-enantiomer) | [7] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate investigation of metabolic pathways. Below are generalized methodologies for key experiments relevant to studying this compound metabolism.

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability and identifying metabolites of a test compound like this compound in human liver microsomes (HLMs).

Objective: To determine the rate of disappearance of this compound and identify the formation of its metabolites when incubated with HLMs.

Materials:

-

Human Liver Microsomes (HLMs)

-

This compound

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

UDPGA (for glucuronidation assays)

-

PAPS (for sulfation assays)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).

-

Thaw the HLMs on ice.

-

Prepare an incubation mixture containing phosphate buffer, the NADPH regenerating system, and HLMs. For conjugation assays, also include UDPGA or PAPS.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the this compound stock solution to the incubation mixture. The final concentration of the organic solvent should be low (typically <1%) to avoid inhibiting enzyme activity.

-

Incubate the reaction at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining this compound and identify and quantify any metabolites formed.

UGT Activity Assay (Fluorometric)

This protocol describes a fluorometric assay to measure UGT activity, which can be adapted for this compound.

Objective: To measure the rate of glucuronidation of a substrate by UGT enzymes.

Materials:

-

UGT Activity Assay Kit (e.g., Abcam ab273331) containing UGT substrate, UGT assay buffer, UDPGA, and an inhibitor (e.g., diclofenac).

-

Biological sample containing UGTs (e.g., liver microsomes).

-

96-well black plate.

-

Fluorescence microplate reader.

Procedure:

-

Prepare microsomal fractions or other sample types as required.

-

Prepare all reagents and standards as per the kit instructions.

-

Prepare reaction mixes for samples, a no-UDPGA blank, and a positive control inhibitor.

-

Add the reaction mixes to the appropriate wells of the 96-well plate and incubate for 5 minutes at 37°C, protected from light.

-

Start the reaction by adding the UDPGA solution to the wells.

-

Immediately measure the fluorescence (e.g., Ex/Em = 415/502 nm) in kinetic mode for 30-40 minutes at 37°C.

-

The UGT activity is determined by the decrease in fluorescence as the substrate is converted to a non-fluorescent glucuronide.

Mandatory Visualizations

Proposed Metabolic Pathway of this compound

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for In Vitro Metabolism Study

Caption: General workflow for in vitro metabolism studies.

References

- 1. Glucuronidation of aliphatic alcohols in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition screening method of microsomal UGTs using the cocktail approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. promega.com.cn [promega.com.cn]

- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 5. Kinetics and reaction mechanism of yeast alcohol dehydrogenase with long-chain primary alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Studies on the interactions of chiral secondary alcohols with rat hydroxysteroid sulfotransferase STa - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of 2-Hexadecanol as a Marine Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marine organisms represent a vast and largely untapped resource for novel bioactive compounds with significant therapeutic potential. Among these is 2-Hexadecanol, a secondary fatty alcohol that has been isolated from marine invertebrates. Preliminary investigations have revealed its promising anticancer and antibacterial properties. This technical guide provides a comprehensive overview of the current state of research on this compound, including its biological activities, proposed mechanisms of action, and detailed experimental protocols for its isolation and evaluation. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic applications of this marine-derived metabolite.

Introduction

The marine environment is a rich reservoir of chemical diversity, offering a plethora of unique molecular structures with potent biological activities. Marine invertebrates, in particular, have evolved complex chemical defense mechanisms, leading to the production of a wide array of secondary metabolites. This compound (C₁₆H₃₄O) is a saturated fatty alcohol that has been identified as a constituent of various marine organisms, including the sea pen, Virgularia gustaviana.[1] Emerging research has highlighted its potential as an anticancer and antimicrobial agent, making it a person of interest for further pharmacological investigation.[1][2] This document summarizes the key findings related to this compound and provides detailed methodologies to facilitate further research and development.

Biological Activities of this compound

Current research indicates that this compound exhibits significant bioactivity in two primary areas: oncology and microbiology.

Anticancer Activity

Studies have demonstrated that this compound possesses cytotoxic effects against human cancer cell lines.[1] Notably, it has shown efficacy against triple-negative breast cancer (MDA-MB-231) and cervical cancer (HeLa) cells.[1][3] The primary mechanism of its anticancer action appears to be the induction of apoptosis.[1]

Data Presentation: Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| MDA-MB-231 | Breast Cancer | Data not explicitly provided, but noted as the most potent compound tested. | [1] |

| HeLa | Cervical Cancer | Data not explicitly provided, but noted as the most potent compound tested. | [1] |

Note: The specific IC₅₀ values for this compound were not distinctly provided in the primary study but it was identified as the most effective among the compounds tested.[1]

Antibacterial Activity